molecular formula C12H17N B2860633 (2S)-2-(3-Cyclopropylphenyl)propan-1-amine CAS No. 2248173-24-0

(2S)-2-(3-Cyclopropylphenyl)propan-1-amine

Cat. No. B2860633
CAS RN: 2248173-24-0
M. Wt: 175.275
InChI Key: BZEVARGHFWLQJJ-SECBINFHSA-N
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Description

(2S)-2-(3-Cyclopropylphenyl)propan-1-amine is a chemical compound that belongs to the class of amphetamines. It is also known as Cyclopropylamphetamine and is used for scientific research purposes. This compound has gained attention due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in alertness, concentration, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine are still being studied. However, it has been found to increase the release of dopamine and norepinephrine in the brain, leading to an increase in alertness and concentration. It has also been found to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-(3-Cyclopropylphenyl)propan-1-amine in lab experiments are its potential therapeutic effects and its ability to increase alertness and concentration. However, its limitations include its potential for abuse and its unknown long-term effects.

Future Directions

There are several future directions for the study of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine. These include further studies on its potential therapeutic effects, its mechanism of action, and its long-term effects. Additionally, there is a need for the development of safer and more effective drugs based on this compound.
In conclusion, (2S)-2-(3-Cyclopropylphenyl)propan-1-amine is a chemical compound that has gained attention due to its potential pharmacological properties. It has been studied for its potential therapeutic effects in the treatment of various neurological disorders and as a cognitive enhancer. Its mechanism of action is believed to involve the inhibition of dopamine and norepinephrine reuptake. While it has advantages for lab experiments, its limitations include its potential for abuse and unknown long-term effects. Further studies are needed to fully understand the potential of this compound and to develop safer and more effective drugs based on it.

Synthesis Methods

The synthesis of (2S)-2-(3-Cyclopropylphenyl)propan-1-amine is a complex process that involves several steps. The most common method used for its synthesis is the reductive amination of cyclopropylacetone with (2S)-2-amino-1-phenylpropane. This reaction is carried out in the presence of a reducing agent and a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(2S)-2-(3-Cyclopropylphenyl)propan-1-amine has been used in various scientific studies to understand its pharmacological properties. It has been found to have potential therapeutic effects in the treatment of various neurological disorders such as ADHD, depression, and Parkinson's disease. It has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.

properties

IUPAC Name

(2S)-2-(3-cyclopropylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10H,5-6,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVARGHFWLQJJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3-Cyclopropylphenyl)propan-1-amine

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